molecular formula C8H10ClNO2 B3029565 Methyl 4-pyridylacetate hydrochloride CAS No. 70199-68-7

Methyl 4-pyridylacetate hydrochloride

Cat. No. B3029565
CAS RN: 70199-68-7
M. Wt: 187.62
InChI Key: NIURDMGDWNHPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-pyridylacetate hydrochloride is a heterocyclic organic compound with the molecular formula C8H9NO2.HCl . It has a molecular weight of 187.623500 g/mol . The IUPAC name for this compound is methyl 2-pyridin-4-ylacetate;hydrochloride .


Molecular Structure Analysis

The molecular structure of Methyl 4-pyridylacetate hydrochloride consists of a pyridine ring attached to an acetate group. The canonical SMILES representation is COC(=O)CC1=CC=NC=C1.Cl . The InChI Key is NIURDMGDWNHPTE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 4-pyridylacetate hydrochloride is a white solid . It is soluble in water . It has a molecular weight of 188 .

Scientific Research Applications

C8H9NO2\text{C}_8\text{H}_9\text{NO}_2C8​H9​NO2​

, has a molecular weight of 151.1626 g/mol . Here are six unique applications:

Safety and Hazards

Safety data sheets indicate that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental contact, it is recommended to rinse with plenty of water and seek medical help .

Future Directions

Methyl 4-pyridylacetate hydrochloride is primarily used for research purposes . It can be used in the synthesis of other organic compounds, particularly pyridine, carboxylic acid, and ketone compounds . As research progresses, new applications and uses for this compound may be discovered.

properties

IUPAC Name

methyl 2-pyridin-4-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h2-5H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIURDMGDWNHPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700208
Record name Methyl (pyridin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-pyridylacetate hydrochloride

CAS RN

70199-68-7
Record name Methyl (pyridin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-pyridylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-pyridylacetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 4-pyridylacetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 4-pyridylacetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 4-pyridylacetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-pyridylacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.